![molecular formula C9H7FN2S3 B3019705 5-[(4-氟苄基)硫代]-1,3,4-噻二唑-2-硫醇 CAS No. 757220-77-2](/img/structure/B3019705.png)

5-[(4-氟苄基)硫代]-1,3,4-噻二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

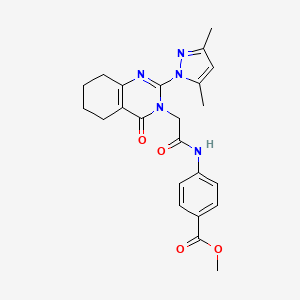

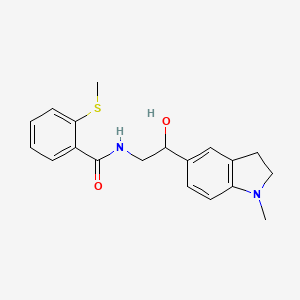

The synthesis of compounds related to 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves several steps, including the use of the Sonogashira cross-coupling reaction to produce fluorophores based on benzothiadiazole derivatives . Another approach described the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives through intermediate compounds, which were then further modified to obtain the final structures . Additionally, the synthesis of related thiadiazole derivatives as potential tyrosine kinase inhibitors was achieved by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various reagents, leading to a series of final compounds .

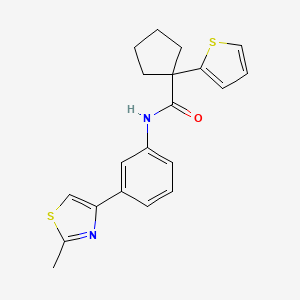

Molecular Structure Analysis

The molecular structures of these thiadiazole derivatives have been determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectra, as well as X-ray crystallography . The crystal structure analysis revealed intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . The imidazo-thiadiazole entity is typically planar, and intramolecular hydrogen bonding is observed between the imidazole and phenyl rings .

Chemical Reactions Analysis

The thiadiazole derivatives exhibit reactivity that allows them to participate in further chemical transformations. For instance, the thiol derivative obtained from the reaction of 5-amino-1,3,4-thiadiazole-2-thiol was used as a precursor for subsequent reactions with benzyl chlorides to afford a range of final compounds . These reactions are influenced by the nature of substituents, with electron-withdrawing groups leading to higher yields .

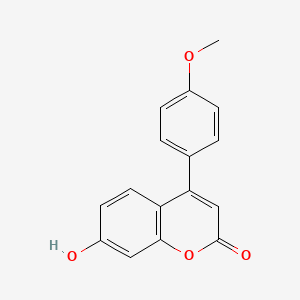

Physical and Chemical Properties Analysis

The benzothiadiazole derivatives synthesized in these studies show absorption in the ultraviolet-visible region, which is attributed to electronic transitions, and exhibit fluorescence emission with solvatochromism, indicating electronic delocalization in the excited state . Electrochemically, these compounds are active in both anodic and cathodic potential ranges, with calculated HOMO and LUMO energies that determine the electrochemical band gap . The thermal stability of these compounds is good, with stability up to 200 °C as shown by thermogravimetric analysis . The crystal structure and quantum chemical analyses provide insights into the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds .

科学研究应用

合成和生物活性

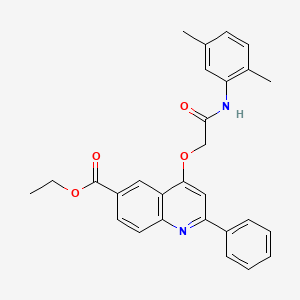

5-[(4-氟苄基)硫代]-1,3,4-噻二唑-2-硫醇衍生物的合成因其在各种生物应用中的潜力而受到探索。这些化合物对酶、微生物甚至在癌症研究中都显示出显着的抑制活性。例如,含有 1,3,4-噻二唑部分的衍生物已因其 α-葡萄糖苷酶抑制、抗菌和抗氧化活性而受到研究。这些活性表明它们在管理糖尿病、感染和氧化应激相关疾病中的潜在应用 (Menteşe、Ülker 和 Kahveci,2015)。此外,相关化合物的结构分析和合成为了解它们的分子相互作用提供了见解,这对于药物设计和开发至关重要 (Banu 等人,2013)。

抗癌应用

研究还扩展到 5-[(4-氟苄基)硫代]-1,3,4-噻二唑-2-硫醇衍生物的抗癌特性。这些化合物已针对对各种癌细胞系的细胞毒性作用进行了评估,展示了它们作为酪氨酸激酶抑制剂的潜力。此类研究对于新抗癌疗法的开发至关重要,某些衍生物在临床前模型中显示出比标准药物更高的效力 (Bahmani、Bahrami 和 Alabadi,2019)。

抗菌和抗真菌活性

这些衍生物的抗菌和抗真菌活性也一直是科学研究的重点。通过合成和测试各种衍生物,研究人员已经确定了对细菌和真菌具有显着活性的化合物,突出了它们作为新型抗菌剂的潜力 (Zhai 等人,2016)。在当前抗生素耐药性不断增加的时代,这一点尤为重要。

属性

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGPHTLDGPJDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NNC(=S)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)